6-(2-Cyclohexylethyl)-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione
Overview
Description
6-(2-Cyclohexylethyl)-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione is a useful research compound. Its molecular formula is C13H20N2O2 and its molecular weight is 236.31 g/mol. The purity is usually 95%.
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Scientific Research Applications
Organic Synthesis and Chemical Properties
- Regioselective Synthesis : A study outlines the regioselective synthesis of pyrimidine annelated heterocycles, demonstrating the versatility of similar compounds in synthesizing complex molecular structures with potential biological activity (Majumdar et al., 2001).
- Synthesis and Chemical Properties : Another research focused on the synthesis and chemical properties of N-substituted tetrahydropyridine diones, highlighting their reactivity and potential as intermediates for further chemical transformations (Rubinov et al., 2008).
Crystallography and Structural Analysis
- Crystal Structure Analysis : The crystal structure of a similar compound was analyzed, showing the planarity of pyrimidine rings and their potential for forming hydrogen-bonded dimers, which could be relevant in designing molecules with specific binding properties (El‐Brollosy et al., 2012).
Antitumor Activity
- Antitumor and Antiparasitic Activities : Studies on the antitumor activity of certain pyrimidine derivatives and their metal complexes on cancer cell lines, such as K562 and Jurkat, indicate the potential therapeutic applications of these compounds in medicine (Shabani et al., 2009). Additionally, their antiparasitic activities against pathogens like Plasmodium falciparum and Leishmania infantum were explored, suggesting a route for developing new antiparasitic agents (Azas et al., 2003).
Supramolecular Chemistry
- Hydrogen-bonded Supramolecular Assemblies : The dihydropyrimidine-2,4-(1H,3H)-dione functionality has been investigated as a module for crown-containing hydrogen-bonded supramolecular assemblies, demonstrating the compound's utility in constructing complex molecular architectures through hydrogen bonding (Fonari et al., 2004).
Properties
IUPAC Name |
6-(2-cyclohexylethyl)-3-methyl-1H-pyrimidine-2,4-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O2/c1-15-12(16)9-11(14-13(15)17)8-7-10-5-3-2-4-6-10/h9-10H,2-8H2,1H3,(H,14,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IESXVKDJFVCYIW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=C(NC1=O)CCC2CCCCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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